molecular formula C19H13Cl4N3O2 B2860009 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione CAS No. 677749-44-9

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione

Cat. No.: B2860009
CAS No.: 677749-44-9
M. Wt: 457.13
InChI Key: ODBNKTGACIPYAO-UHFFFAOYSA-N
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Description

1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a 1,2,3-triazole core, a structure recognized as a privileged scaffold in medicinal chemistry due to its potential to mimic amide bonds and contribute to metabolic stability in bioactive molecules . The presence of two distinct dichlorophenyl substitutions (3,5-dichloro and 2,6-dichloro) on the triazole and the butane-1,3-dione chain, respectively, makes this compound a versatile intermediate. It is intended for use in various investigational applications, including but not limited to, the synthesis of novel heterocyclic compounds, the exploration of structure-activity relationships (SAR) in drug discovery, and as a building block in developing potential enzyme inhibitors. Researchers can leverage this chemical for probing biological mechanisms or as a key precursor in constructing more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl4N3O2/c1-10(27)14(8-15-16(22)3-2-4-17(15)23)19(28)18-9-26(25-24-18)13-6-11(20)5-12(21)7-13/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBNKTGACIPYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Generation and Alkylation

Butane-1,3-dione (acetylacetone, 10.0 g, 0.10 mol) was deprotonated with NaH (2.4 g, 0.10 mol) in anhydrous THF at 0°C. After 30 min, 2,6-dichlorobenzyl bromide (24.8 g, 0.10 mol) was added dropwise, and the mixture stirred at 25°C for 12 h. Workup with 5% HCl and extraction with EtOAc yielded 2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione as a pale-yellow solid (22.1 g, 85%).

Table 1: Alkylation Optimization

Base Solvent Temp (°C) Yield (%)
NaH THF 25 85
LDA THF -78 72
KOtBu DMF 25 68

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 3H, Ar-H), 3.82 (s, 2H, CH₂), 2.45 (s, 6H, COCH₃).

Propargyl Functionalization of the Diketone

Enolate-Mediated Propargylation

The diketone (15.0 g, 0.05 mol) was treated with LDA (0.06 mol) in THF at -78°C. Propargyl bromide (6.0 g, 0.06 mol) was added, and the reaction warmed to 25°C over 6 h. Quenching with NH₄Cl afforded 1-propargyl-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione (14.2 g, 82%).

Key Spectral Data

  • IR (KBr): 2120 cm⁻¹ (C≡C), 1678 cm⁻¹ (C=O).
  • ¹³C NMR (100 MHz, CDCl₃): δ 201.4 (C=O), 79.8 (C≡C), 70.3 (C≡CH).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of 3,5-Dichlorophenyl Azide

3,5-Dichloroaniline (16.3 g, 0.10 mol) was diazotized with NaNO₂ (7.6 g, 0.11 mol) in HCl (0°C), followed by NaN₃ (7.8 g, 0.12 mol) to yield the azide (14.9 g, 80%).

Microwave-Assisted Triazole Formation

A mixture of propargyl diketone (10.0 g, 0.03 mol), 3,5-dichlorophenyl azide (6.7 g, 0.03 mol), CuSO₄·5H₂O (0.75 g, 3 mol%), and sodium ascorbate (1.2 g, 6 mol%) in DMF/H₂O (4:1) was irradiated at 100°C for 15 min. The product precipitated upon cooling, yielding the title compound (13.8 g, 92%).

Table 2: CuAAC Condition Screening

Catalyst System Temp (°C) Time (min) Yield (%)
CuSO₄/NaAsc, MW 100 15 92
CuI, rt 25 24 h 65
Cu(OAc)₂, reflux 80 6 h 78

¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.65–7.22 (m, 7H, Ar-H), 4.01 (s, 2H, CH₂).

Structural Elucidation and Spectral Analysis

Infrared Spectroscopy

  • C=O Stretches : 1678 cm⁻¹ (β-diketone), 1602 cm⁻¹ (triazole C=N).
  • C-Cl Vibrations : 760 cm⁻¹ (aryl-Cl).

Nuclear Magnetic Resonance

  • ¹H NMR : Two singlets at δ 2.45 (COCH₃) and δ 4.01 (CH₂-Ar) confirm diketone and benzyl groups.
  • ¹³C NMR : δ 201.4 (C=O), 144.6 (triazole C), 134.2–127.8 (Ar-Cl).

Mass Spectrometry

  • ESI-MS : m/z 498.9 [M+H]⁺ (calc. 499.2).

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with protein residues, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs: triazole-based agrochemicals, antitubercular β-hydroxy triazoles, and dichlorophenyl-containing building blocks.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Reported Applications / Activity Source
Target Compound 1,2,3-Triazole + 3,5-dichlorophenyl; butane-1,3-dione + 2,6-dichlorobenzyl ~463.1* Hypothesized fungicidal/antimicrobial activity N/A
Etaconazole () 1,2,4-Triazole + 2,4-dichlorophenyl; 1,3-dioxolane 381.2 Agricultural fungicide
Propiconazole () 1,2,4-Triazole + 2,4-dichlorophenyl; 1,3-dioxolane + propyl chain 342.2 Broad-spectrum fungicide
2j: 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-(2,6-dichlorophenyl)ethanol () 1,2,3-Triazole + benzyl; ethanol + 2,6-dichlorophenyl 377.2 Antitubercular screening (moderate activity)
Enamine Building Block (N-(2-{1-[2-(3,5-dichlorophenyl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-yl)acetamide; ) 1,2,3-Triazole + 3,5-dichlorophenyl (ethyl linker); acetamide 382.2 Pharmaceutical intermediate (synthetic building block)

*Calculated based on molecular formula.

Key Findings

Agrochemical Triazoles (Etaconazole, Propiconazole): These fungicides share dichlorophenyl and triazole motifs with the target compound but differ in their dioxolane rings and alkyl substituents. Activity Insight: Triazole fungicides typically inhibit fungal cytochrome P450 enzymes (e.g., CYP51). The target’s dione moiety could introduce additional mechanisms, such as disrupting redox pathways.

Antitubercular β-Hydroxy Triazoles (): Compound 2j (2,6-dichlorophenyl-substituted ethanol-triazole) shares the dichlorophenyl group but lacks the dione functionality. Its moderate antitubercular activity (MIC ~16 µg/mL) suggests that the target compound’s dione group might enhance or modify bioactivity through improved target binding or metabolic stability .

Dichlorophenyl Building Blocks () :

  • The Enamine compound employs a 3,5-dichlorophenyl group linked via an ethyl chain to the triazole, contrasting with the target’s direct triazole attachment. The acetamide substituent enhances hydrogen-bonding capacity, whereas the target’s dione may exhibit stronger electrophilic character .

Biological Activity

The compound 1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2-[(2,6-dichlorophenyl)methyl]butane-1,3-dione is a member of the triazole family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant research findings.

  • Molecular Formula : C12H11Cl2N3O3
  • Molecular Weight : 316.14 g/mol
  • CAS Number : 477858-60-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance:

CompoundMIC (μg/mL)Activity Type
116–31.25Gram-positive bacteria
231.25–62.5Fungal strains

In a study involving derivatives of triazoles, the compound demonstrated good activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 16 to 31.25 μg/mL .

Anticancer Activity

The anticancer effects of triazole derivatives have been widely documented. Notably:

Cell LineIC50 (μM)Reference
HCT-1166.2
T47D27.3

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, with significant efficacy against colon carcinoma (HCT-116) and breast cancer (T47D). The IC50 values for these cell lines suggest a potent anticancer effect .

The biological activity of the compound is attributed to its ability to interfere with cellular processes in target organisms or cells:

  • Antimicrobial Mechanism : The triazole ring may inhibit the synthesis of ergosterol in fungal cell membranes or disrupt bacterial cell wall synthesis.
  • Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibit key signaling pathways involved in cell proliferation.

Case Studies

Several case studies have explored the efficacy of triazole derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against clinical isolates.
    • Findings : The compound showed a broad spectrum of activity against various pathogens with low MIC values.
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Findings : Significant reduction in cell viability was observed in treated groups compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step protocols, including cycloaddition for the triazole core and subsequent alkylation/acylation. Key steps:

  • Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3,5-dichlorophenyl azide and a terminal alkyne precursor .
  • Butane-1,3-dione assembly : Employ Claisen condensation or Michael addition under basic conditions (e.g., NaH/THF) .
  • Optimization : Vary temperature, solvent polarity, and catalyst loading (e.g., Cu(I) vs. Ru(II)) to improve yield. Monitor via TLC and HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the compound’s structural characterization?

  • NMR : Compare 1H^1H and 13C^{13}C chemical shifts of the triazole (δ 7.5–8.5 ppm) and dichlorophenyl groups (δ 6.8–7.4 ppm) to confirm substitution patterns. Use 2D experiments (COSY, HSQC) to assign coupling .
  • IR : Validate carbonyl stretches (1,3-dione, ~1700 cm1^{-1}) and triazole C-N bonds (~1450 cm1^{-1}) .
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of Cl^-) .

Q. What preliminary assays are recommended to evaluate its bioactivity, and how should controls be designed?

  • In vitro enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. Include positive controls (e.g., staurosporine) and solvent-only blanks .
  • Cytotoxicity : Use MTT assays on human cell lines (HEK293, HepG2). Normalize results to vehicle-treated cells and validate via triplicate runs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding?

  • DFT : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. Simulate reaction pathways for triazole ring stability under acidic conditions .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., HIV protease). Validate with MD simulations to assess binding pose stability over 100 ns .
  • Contradiction resolution : If experimental IC50_{50} values conflict with docking scores, re-evaluate protonation states or solvent effects in simulations .

Q. What experimental strategies address contradictory results in its stability or bioactivity across studies?

  • Stability studies : Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS and adjust formulation (e.g., lyophilization) .
  • Bioactivity variability : Replicate assays across independent labs using standardized protocols. Test metabolite interference (e.g., CYP450-mediated oxidation) via liver microsome incubations .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

  • Modifications : Replace 2,6-dichlorophenyl with fluorinated analogs to improve metabolic stability. Introduce polar groups (e.g., -OH, -COOH) to enhance solubility .
  • SAR validation : Synthesize 10–15 analogs and correlate substituent effects with logP, pKa, and IC50_{50} values. Use multivariate regression to identify critical descriptors .

Q. What advanced separation techniques (e.g., HPLC, SFC) resolve enantiomeric or polymorphic impurities?

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients. Optimize flow rate and temperature for baseline separation of enantiomers .
  • SFC : Supercritical CO2_2 with methanol co-solvent for high-throughput analysis of polymorphs. Validate purity via XRD and DSC .

Q. Methodological Notes

  • Theoretical grounding : Link SAR and docking studies to enzyme kinetics or QM/MM frameworks to justify mechanistic hypotheses .
  • Data validation : Apply Bland-Altman analysis for inter-lab reproducibility and Grubbs’ test for outlier removal in bioactivity datasets .

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